3-(Trifluoromethyl)phenol

Overview

Description

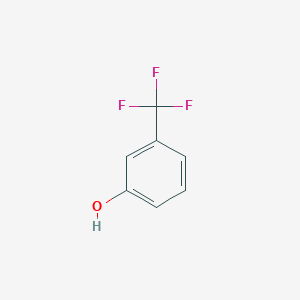

3-(Trifluoromethyl)phenol (CAS RN: 98-17-9) is a fluorinated aromatic compound with the molecular formula C₇H₅F₃O and a molecular weight of 162.11 g/mol. Its structure features a hydroxyl group (-OH) and a trifluoromethyl (-CF₃) group in the meta position on the benzene ring. Key physicochemical properties include a boiling point of 89–91°C at 0.17 Torr, a melting point of -1.8°C, and a density of 1.3458 g/cm³ at 25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)phenol can be synthesized through various methods. One common approach involves the reaction of 3-bromo-1,1,1-trifluorotoluene with a base such as sodium hydroxide in the presence of a copper catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of the bromine atom with a hydroxyl group .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps like distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into trifluoromethylcyclohexanol.

Substitution: It participates in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products:

Oxidation: Quinones

Reduction: Trifluoromethylcyclohexanol

Substitution: Nitro and halogenated derivatives

Scientific Research Applications

Chemistry

3-(Trifluoromethyl)phenol serves as a crucial building block in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. The compound's ability to stabilize reactive intermediates makes it invaluable in synthetic pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Common Reagents |

|---|---|---|

| Oxidation | Quinones | Potassium permanganate |

| Reduction | Trifluoromethylcyclohexanol | Lithium aluminum hydride |

| Electrophilic Substitution | Nitro and halogenated derivatives | Nitric acid, halogens |

Biology

In biological contexts, this compound is recognized for its role as a precursor in the synthesis of biologically active molecules, impacting enzyme activity and neurotransmitter uptake. Research indicates that compounds containing this group exhibit enhanced binding affinity to various biological targets.

Table 2: Mechanisms of Action for Biological Targets

| Target Enzyme | Effect |

|---|---|

| Serotonin Transporter | Increased inhibition by 6-fold |

| Reverse Transcriptase | Enhanced potency due to hydrogen bonding |

Medicine

One notable application of this compound is in the pharmaceutical industry, particularly in the synthesis of travoprost, an antiglaucoma agent. The trifluoromethyl group contributes to the compound's metabolic stability, making it effective in therapeutic applications .

Industry

The compound is also employed in the production of pesticides and other industrial chemicals. Its unique properties allow it to function effectively as an intermediate in various chemical processes.

Case Study: Water Pollution Incident in Catalonia

A significant environmental case study involved the identification of this compound as a malodorous compound responsible for a pollution incident in drinking water supplies in Catalonia, Spain. Concentrations of up to 17,000 ng/L were detected in groundwater, leading to consumer complaints regarding taste and odor .

Findings from the Incident:

- Odor Threshold: The odor threshold for this compound was determined to be as low as 13 ng/L.

- Health Implications: Some consumers reported symptoms such as nausea linked to water consumption during the incident.

This incident underscores the importance of monitoring chemical contaminants in water supplies and highlights the environmental impact associated with industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on enzymes or receptors to exert its therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

The unique properties of 3-(trifluoromethyl)phenol can be contextualized by comparing it with structurally related fluorophenols and derivatives. Below is a detailed analysis:

4-Nitro-3-(Trifluoromethyl)phenol

- Molecular Formula: C₇H₄F₃NO₃ | Molecular Weight: 207.11 g/mol

- Key Properties: This derivative introduces a nitro (-NO₂) group at the para position relative to the hydroxyl group. In white cabbage extract, it demonstrated comparable cytotoxic indices to E. elegans .

- Applications : Primarily studied for its role in natural product extracts, it is implicated in food preservation and antimicrobial coatings .

4-(Trifluoromethyl)phenol (TFMP)

- Molecular Formula : C₇H₅F₃O | Molecular Weight : 162.11 g/mol

- Key Properties: TFMP is a positional isomer of this compound, with the -CF₃ group in the para position. It is a degradation product of fluoxetine and can be metabolized by microbial strains (e.g., Rhodopseudomonas palustris) into 4-(trifluoromethyl)catechol .

- Applications : TFMP is utilized in environmental studies to assess biodegradation pathways of fluorinated pharmaceuticals .

3,5-Bis(Trifluoromethyl)phenol

- Molecular Formula : C₈H₄F₆O | Molecular Weight : 230.11 g/mol

- Key Properties: The addition of a second -CF₃ group at the 5-position significantly increases lipophilicity and thermal stability.

- Applications : Used in high-performance polymer synthesis and as a ligand in catalysis .

3-Chloro-5-(Trifluoromethyl)phenol

- Molecular Formula : C₇H₄ClF₃O | Molecular Weight : 196.56 g/mol

- Key Properties : Substitution with chlorine at the 3-position enhances electrophilicity. This compound has a predicted density of 1.352 g/cm³ and a boiling point of 259.4°C .

- Applications : Intermediate in agrochemicals, particularly acaricides and fungicides .

Fluorinated Phenols (3-Fluorophenol, 3,4-Difluorophenol)

- Key Properties: 3-Fluorophenol: Simpler structure with a single -F group; lower molecular weight (112.10 g/mol) and higher volatility compared to this compound. 3,4-Difluorophenol: Increased polarity due to two -F groups, enhancing solubility in polar solvents.

- Applications: These compounds are studied for optical cycling applications. This compound outperforms them in fluorescence quantum yield when functionalized with Ca(I)-O groups, making it superior for quantum sensing .

Key Research Findings

- Antimicrobial Activity: 4-Nitro-3-(trifluoromethyl)phenol exhibits comparable bioactivity to standard antimicrobial agents, making it a candidate for natural preservatives .

- Optical Cycling: this compound functionalized with Ca-O groups shows enhanced fluorescence properties over mono- or di-fluorinated phenols, enabling applications in ultracold molecule research .

- Environmental Impact : TFMP is recalcitrant in some microbial systems but can be hydroxylated into less persistent metabolites .

Biological Activity

3-(Trifluoromethyl)phenol (CAS number 98-17-9) is a fluorinated aromatic compound that has garnered attention due to its unique biological properties and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The trifluoromethyl group (-CF₃) significantly alters the electronic characteristics of the phenolic compound, leading to enhanced lipophilicity and biological activity. The presence of this group can improve the potency of compounds by facilitating interactions with biological targets through multipolar binding mechanisms .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the depolarization of bacterial membranes, leading to cell death .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4.88 µg/mL |

| Escherichia coli | 6.20 µg/mL |

| Candida albicans | 5.00 µg/mL |

Toxicological Aspects

Despite its potential benefits, this compound poses significant toxicological risks. It has been classified as harmful upon contact with skin or if inhaled, causing severe burns and eye damage. The compound is also detrimental to aquatic life, with long-lasting effects noted in environmental assessments .

Table 2: Toxicological Profile of this compound

| Toxicity Endpoint | Effect |

|---|---|

| Skin Contact | Severe burns |

| Eye Contact | Severe damage |

| Inhalation | Harmful effects |

| Aquatic Toxicity | Long-lasting effects |

Water Pollution Incident in Catalonia

A significant case study involving this compound emerged from a pollution incident in Catalonia, Spain. The compound was identified as the source of malodor in drinking water, leading to consumer complaints of sickness and nausea. Concentration levels reached up to 17,000 ng/L in groundwater and were detected at lower levels in distributed water. This incident underscores the environmental impact and public health implications associated with this compound .

Research indicates that the trifluoromethyl group enhances the binding affinity of phenolic compounds to various biological targets. For instance, compounds containing this group have shown improved inhibition rates for enzymes involved in neurotransmitter uptake and other critical biological processes .

Table 3: Mechanisms of Action for Biological Targets

| Target Enzyme | Effect |

|---|---|

| Serotonin Transporter | Increased inhibition by 6-fold |

| Reverse Transcriptase | Enhanced potency due to hydrogen bonding |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Trifluoromethyl)phenol in laboratory settings?

- Methodological Answer: Synthesis typically involves halogen exchange reactions using trifluoromethylating agents like CF₃I with copper catalysts. Alternatively, hydrolysis of 3-(trifluoromethyl)phenyl ethers under acidic conditions (e.g., H₂SO₄/H₂O) yields the target compound. For regioselective trifluoromethylation, meta-substituted aryl boronic acids can be coupled with CF₃ sources via Suzuki-Miyaura reactions .

Q. How can researchers ensure safe handling and storage of this compound?

- Methodological Answer: Use PPE (nitrile gloves, safety goggles) and work in fume hoods. Store in amber glass bottles at 2–8°C, away from oxidizers. Refer to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³; PAC-3: 140 mg/m³) for exposure limits. Spills should be contained with sand or diatomaceous earth and disposed as hazardous waste .

Q. What spectroscopic characteristics aid in structural confirmation of this compound?

- Methodological Answer:

- FT-IR: Broad O-H stretch (~3300 cm⁻¹), C-F vibrations (1100–1200 cm⁻¹).

- ¹⁹F NMR: Singlet at δ -60 to -65 ppm for the CF₃ group.

- MS (EI): Molecular ion at m/z 176 (C₇H₅F₃O⁺), with a characteristic CF₃ fragment at m/z 69 .

Q. What are the primary applications of this compound in materials science research?

- Methodological Answer: Used as a monomer for fluorinated polyaryl ethers (thermal stability >200°C) and in liquid crystal formulations to tune dielectric anisotropy. Acts as a ligand in organometallic catalysts for C-F bond activation reactions .

Advanced Research Questions

Q. What analytical techniques are optimal for quantifying trace levels of this compound in environmental water samples?

- Methodological Answer: Closed-loop stripping analysis (CLSA) coupled with GC/MS achieves detection limits of 13–22 ng/L. Use deuterated internal standards (e.g., this compound-d₁₁) to correct matrix effects. Confirmatory analysis via HPLC with a C18 column and UV detection at 254 nm enhances specificity .

Q. How does chlorination affect the stability of this compound in water treatment scenarios?

- Methodological Answer: No degradation is observed with 0.5 mg/L chlorine over 48 hours. Persistence in chlorinated systems necessitates advanced oxidation (e.g., UV/H₂O₂) for removal. Monitor residual concentrations using LC-UV/Vis with a mobile phase of acetonitrile/0.1% formic acid (70:30) .

Q. What strategies resolve contradictory results in reaction yields when using this compound as a building block?

- Methodological Answer:

- Control moisture rigorously (use molecular sieves in reactions).

- Optimize Ullmann coupling with Pd/Cu catalysts in DMAc at 110°C.

- Track progress via TLC (silica, hexane:EtOAc 3:1) and address steric hindrance by switching to bulkier leaving groups (e.g., OTf vs. Cl) .

Q. How does the trifluoromethyl group influence the acidity and reactivity of phenol derivatives in nucleophilic aromatic substitution?

- Methodological Answer: The electron-withdrawing CF₃ group lowers pKa to ~8.5 (vs. ~10 for phenol), enhancing acidity. Meta-directing effects activate the ring for SNAr. Kinetic studies show 3x faster substitution with KNH₂ in THF compared to unsubstituted phenol. Computational modeling (DFT) can predict regioselectivity in complex systems .

Properties

IUPAC Name |

3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEJOEBBMPOJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052658 | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-17-9 | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-trifluoromethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trifluoromethyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2R9N38UDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.